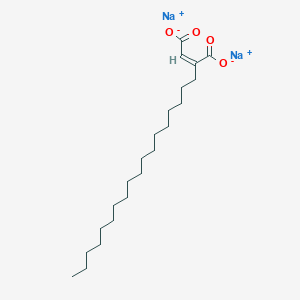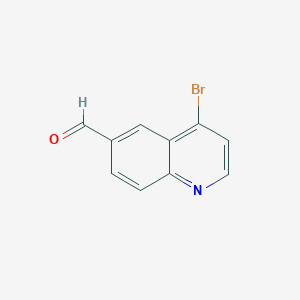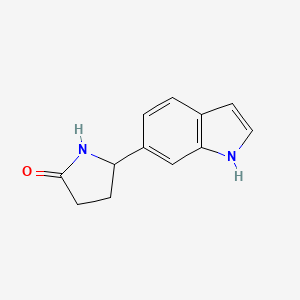
5-(1H-Indol-6-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-Indol-6-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring fused with an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indol-6-yl)pyrrolidin-2-one typically involves the construction of the indole ring followed by the formation of the pyrrolidin-2-one ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyrrolidin-2-one ring can be synthesized through a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis and subsequent steps to form the pyrrolidin-2-one ring. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-(1H-Indol-6-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole or pyrrolidin-2-one rings.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring.
科学的研究の応用
5-(1H-Indol-6-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 5-(1H-Indol-6-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. The pyrrolidin-2-one ring can enhance the compound’s stability and binding affinity .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A simpler analog with similar structural features but lacking the indole moiety.
Indole-3-carboxaldehyde: Contains the indole ring but lacks the pyrrolidin-2-one ring.
Pyrrolidine-2,5-dione: Another related compound with different functional groups.
Uniqueness
5-(1H-Indol-6-yl)pyrrolidin-2-one is unique due to the combination of the indole and pyrrolidin-2-one rings, which imparts distinct chemical and biological properties
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
5-(1H-indol-6-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H12N2O/c15-12-4-3-10(14-12)9-2-1-8-5-6-13-11(8)7-9/h1-2,5-7,10,13H,3-4H2,(H,14,15) |
InChIキー |
QOVQXHPAIKPKPS-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC1C2=CC3=C(C=C2)C=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



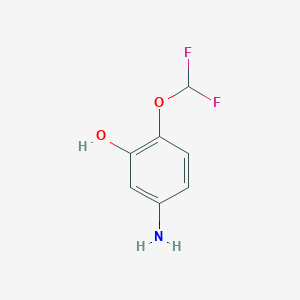

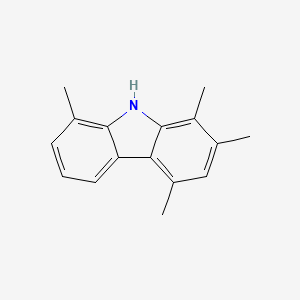
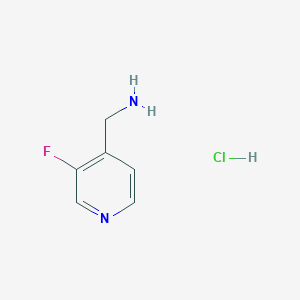

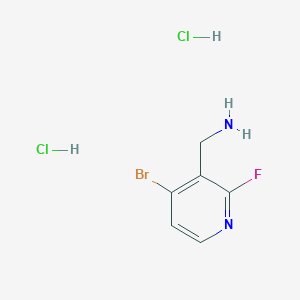
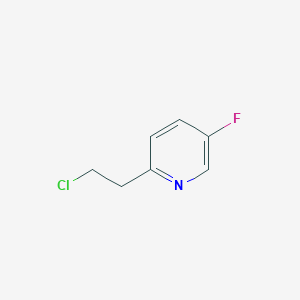
![(4-(4-(3-Oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)piperazin-1-yl)butyl)triphenylphosphonium](/img/structure/B12953330.png)

